molecular formula C10H17NO B025656 4-But-3-enyl-3-propan-2-ylazetidin-2-one CAS No. 101347-89-1

4-But-3-enyl-3-propan-2-ylazetidin-2-one

Katalognummer B025656
CAS-Nummer: 101347-89-1
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: HFLIDTDKOPQHPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-But-3-enyl-3-propan-2-ylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 4-But-3-enyl-3-propan-2-ylazetidin-2-one involves the inhibition of bacterial cell wall synthesis. The compound has been found to target the enzymes involved in the synthesis of the bacterial cell wall, thereby disrupting the growth and replication of the microorganisms. The compound has also been found to inhibit the production of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation and pain.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4-But-3-enyl-3-propan-2-ylazetidin-2-one have been extensively studied. The compound has been found to have a low toxicity profile and is well-tolerated in laboratory animals. The compound has been found to have a good bioavailability and is rapidly absorbed after oral administration. The compound has also been found to have a long half-life, which makes it suitable for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-But-3-enyl-3-propan-2-ylazetidin-2-one in lab experiments include its unique mechanism of action, broad-spectrum antibacterial activity, and low toxicity profile. The compound has also been found to be effective against antibiotic-resistant strains of bacteria. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.

Zukünftige Richtungen

There are several future directions for the study of 4-But-3-enyl-3-propan-2-ylazetidin-2-one. One direction is the development of new derivatives of the compound that have improved pharmacological properties. Another direction is the study of the compound's potential use in the treatment of viral infections. Additionally, the compound's potential use in the treatment of inflammatory and autoimmune diseases should also be explored. Finally, the compound's use in combination therapy with other antibiotics should be investigated to improve the efficacy of existing antibiotics.
Conclusion:
In conclusion, 4-But-3-enyl-3-propan-2-ylazetidin-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has a unique mechanism of action that makes it a promising candidate for the development of new drugs. The compound has been found to have antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. The compound has a low toxicity profile and is well-tolerated in laboratory animals. There are several future directions for the study of 4-But-3-enyl-3-propan-2-ylazetidin-2-one, including the development of new derivatives, the study of its potential use in the treatment of viral infections, and its use in combination therapy with other antibiotics.

Synthesemethoden

The synthesis of 4-But-3-enyl-3-propan-2-ylazetidin-2-one can be achieved through a multi-step process. The first step involves the reaction of 4-bromo-3-butene-1-ol with sodium hydride in the presence of dimethylformamide (DMF) to form the corresponding alkoxide. The alkoxide is then reacted with 2-bromoacetone to form the intermediate compound. The intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the azide compound. Finally, the azide compound is reduced with lithium aluminum hydride to form the desired product, 4-But-3-enyl-3-propan-2-ylazetidin-2-one.

Wissenschaftliche Forschungsanwendungen

4-But-3-enyl-3-propan-2-ylazetidin-2-one has been extensively studied for its potential therapeutic applications. The compound has been found to have antibacterial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and analgesic effects. The compound has been tested against a wide range of microorganisms and has been found to be effective against many of them. In addition, the compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Eigenschaften

CAS-Nummer

101347-89-1

Produktname

4-But-3-enyl-3-propan-2-ylazetidin-2-one

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

4-but-3-enyl-3-propan-2-ylazetidin-2-one

InChI

InChI=1S/C10H17NO/c1-4-5-6-8-9(7(2)3)10(12)11-8/h4,7-9H,1,5-6H2,2-3H3,(H,11,12)

InChI-Schlüssel

HFLIDTDKOPQHPA-UHFFFAOYSA-N

SMILES

CC(C)C1C(NC1=O)CCC=C

Kanonische SMILES

CC(C)C1C(NC1=O)CCC=C

Synonyme

2-Azetidinone,4-(3-butenyl)-3-(1-methylethyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.